molecular formula C18H19NO7 B2451278 Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate CAS No. 1048327-22-5

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate

Cat. No.: B2451278
CAS No.: 1048327-22-5
M. Wt: 361.35
InChI Key: GGUQCNLPKNUKQA-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate is a complex organic compound that features a benzo[1,3]dioxole moiety and a methoxy-benzylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate typically involves the reaction of benzo[1,3]dioxole with a methoxy-benzylamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.C2H2O4/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15;3-1(4)2(5)6/h2-8,17H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUQCNLPKNUKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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